3-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran
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Overview
Description
3-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran is an organozinc compound used in various chemical reactions. It is a solution of 3-[(4-Morpholino)methyl]phenylzinc iodide in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Morpholino)methyl]phenylzinc iodide typically involves the reaction of 3-[(4-Morpholino)methyl]phenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(4-Morpholino)methyl]phenyl iodide+Zn→3-[(4-Morpholino)methyl]phenylzinc iodide
Industrial Production Methods
In an industrial setting, the production of 3-[(4-Morpholino)methyl]phenylzinc iodide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The process ensures high yield and purity of the product, which is then dissolved in tetrahydrofuran to achieve the desired concentration of 0.5 M.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Morpholino)methyl]phenylzinc iodide undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Coupling reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used with 3-[(4-Morpholino)methyl]phenylzinc iodide include palladium catalysts, halides, and other electrophiles. Typical reaction conditions involve an inert atmosphere, controlled temperature, and the use of tetrahydrofuran as a solvent.
Major Products
The major products formed from reactions involving 3-[(4-Morpholino)methyl]phenylzinc iodide are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
3-[(4-Morpholino)methyl]phenylzinc iodide is used in various scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 3-[(4-Morpholino)methyl]phenylzinc iodide involves its role as a nucleophile in chemical reactions. It donates electrons to electrophiles, forming new bonds and facilitating various organic transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc iodide
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- 2-(Ethoxycarbonyl)phenylzinc bromide
- Phenylzinc bromide
Uniqueness
3-[(4-Morpholino)methyl]phenylzinc iodide is unique due to the presence of the morpholino group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.
Properties
IUPAC Name |
iodozinc(1+);4-(phenylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO.HI.Zn/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-2,4-5H,6-10H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRLBLWUEZKZBA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C[C-]=C2.[Zn+]I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INOZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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